molecular formula C18H18FN5OS B2760391 N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-90-4

N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2760391
CAS No.: 852374-90-4
M. Wt: 371.43
InChI Key: ZNAZPYBADFCMRW-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is an organic compound . It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of 1,2,4-triazoles can be achieved with high yield at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent and reactant . This method features high regioselectivity, good functional group tolerance, and a wide substrate scope .


Molecular Structure Analysis

The molecular formula of the compound is C22H27FN6 . Its average mass is 394.488 Da and its monoisotopic mass is 394.228119 Da . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Synthesis and Bioactivity

Heterocyclic Compound Synthesis : Heterocyclic compounds incorporating a thiadiazole moiety have been synthesized for insecticidal assessment against Spodoptera littoralis, showcasing the relevance of related compounds in developing potential insecticides (Fadda et al., 2017).

Anticancer and Antioxidant Properties : Compounds with triazolo-thiadiazole structures have been investigated for their antioxidant and anticancer properties, indicating their potential in medical research, particularly in therapies against hepatocellular carcinoma (Sunil et al., 2010).

Antimicrobial Activity : Novel synthetic pathways have led to the creation of compounds with potential antimicrobial activity, highlighting the role of such chemical structures in combating microbial infections (Rahimizadeh et al., 2012).

Pharmacological Modulation

Enzyme Inhibition : Investigations into the modification of related compounds have shown their utility in inhibiting phosphoinositide 3-kinases (PI3Ks), relevant for cancer treatment through targeted therapy (Wang et al., 2015).

Anti-inflammatory and Analgesic Applications : Research on fused heterocycles has explored their potential as novel analgesic and anti-inflammatory compounds, contributing to the development of new therapeutic agents (Aytaç et al., 2009).

Chemical Synthesis and Modification

Chemical Synthesis Techniques : The synthesis of complex heterocycles, including triazolopyridines and pyrazolopyridines, has been demonstrated, showcasing advanced methods in chemical synthesis relevant for creating a variety of pharmacologically active compounds (Ibrahim et al., 2011).

Properties

IUPAC Name

N-cyclopentyl-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5OS/c19-13-5-3-4-12(10-13)18-22-21-15-8-9-17(23-24(15)18)26-11-16(25)20-14-6-1-2-7-14/h3-5,8-10,14H,1-2,6-7,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAZPYBADFCMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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